molecular formula C11H21NO3 B13003124 (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B13003124
M. Wt: 215.29 g/mol
InChI Key: JNNOAQQODYAQBD-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxyethyl substituent at the 2-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry is defined as (2S), with the hydroxyethyl group’s configuration varying depending on synthesis (e.g., (1S) in ). The compound has a molecular formula of C₁₁H₂₁NO₃, a molecular weight of 215.29 g/mol, and a purity ≥95% . It is widely used as a synthetic intermediate in pharmaceuticals, particularly in the preparation of kinase inhibitors and spiropyridine derivatives, as demonstrated in its role in synthesizing a spirocyclic carboxamide compound in a recent patent .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2S)-2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m0/s1

InChI Key

JNNOAQQODYAQBD-GKAPJAKFSA-N

Isomeric SMILES

CC([C@@H]1CCCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The initial step typically involves the protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc2O) under mild conditions. This step is crucial to prevent unwanted side reactions during subsequent functionalization.

Entry Reagents & Conditions Yield Notes
1 Pyrrolidin-2-ylmethanol + di-tert-butyl dicarbonate in dichloromethane at 20°C for 16 h 90-98% Triethylamine often added as base; reaction proceeds at room temperature with high yield and purity; purification by flash chromatography
2 DL-proline reduction followed by Boc protection in diethyl ether-water with potassium carbonate at 20°C for 16 h 76% Multi-step involving borane reduction of DL-proline, then Boc protection; suitable for scale-up

Introduction of the 1-Hydroxyethyl Group

The hydroxyethyl substituent at the 2-position can be introduced via stereoselective hydroxyalkylation or reduction of a corresponding keto intermediate. The stereochemistry is controlled by the choice of chiral starting materials or chiral catalysts.

  • One approach uses chiral pyrrolidine derivatives (e.g., (2S)-pyrrolidine) as starting materials, followed by selective hydroxylation at the 1-position of the ethyl side chain.
  • Alternatively, reduction of a 2-(1-oxoethyl)pyrrolidine intermediate with stereoselective hydride donors yields the hydroxyethyl group with defined stereochemistry.

Representative Synthetic Route

A representative synthetic sequence is as follows:

  • Starting Material: (2S)-pyrrolidin-2-ylmethanol or DL-proline.
  • Reduction: DL-proline is reduced using borane-tetrahydrofuran complex to yield pyrrolidin-2-ylmethanol.
  • Boc Protection: The free amine is protected with di-tert-butyl dicarbonate in the presence of triethylamine or potassium carbonate.
  • Hydroxyethylation: Introduction of the hydroxyethyl group via reaction with a suitable hydroxyethyl precursor or by stereoselective reduction of a keto intermediate.
  • Purification: The product is purified by silica gel chromatography or flash column chromatography to afford the target compound with high purity and yield.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Remarks
Boc Protection Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 20°C, 16 h 90-98 Mild conditions, high yield, scalable
Reduction of DL-proline Borane-THF complex, 0°C to room temp, 16 h; reflux 1 h - Prepares pyrrolidin-2-ylmethanol intermediate
Hydroxyethylation Hydroxyethyl precursor or stereoselective reduction Variable Stereochemical control critical
Purification Silica gel chromatography (hexane-ethyl acetate gradient) - Ensures high purity

Analytical and Characterization Data

  • 1H NMR (CDCl3, 300 MHz): Characteristic signals include broad doublets and multiplets corresponding to the pyrrolidine ring protons, hydroxyethyl group, and tert-butyl group (singlet at ~1.46 ppm for 9H).
  • Mass Spectrometry: Molecular ion peak at m/z 215.29 consistent with molecular formula C11H21NO3.
  • Chirality: Optical rotation and chiral HPLC confirm (2S) stereochemistry.

Research Findings and Notes

  • The Boc protection step is highly efficient and reproducible, with yields often exceeding 90%.
  • The use of triethylamine or potassium carbonate as bases facilitates smooth carbamate formation.
  • Borane reduction of DL-proline is a reliable method to access the pyrrolidin-2-ylmethanol intermediate, which is a key precursor.
  • Stereoselective introduction of the hydroxyethyl group is essential for obtaining the desired enantiomer; this can be achieved by starting from chiral precursors or using chiral catalysts.
  • Purification by flash chromatography is standard to remove impurities and unreacted starting materials.
  • The compound’s stability under mild reaction conditions allows for versatile downstream functionalization in pharmaceutical synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Boc Protection of Pyrrolidin-2-ylmethanol Pyrrolidin-2-ylmethanol Di-tert-butyl dicarbonate, triethylamine DCM, 20°C, 16 h 90-98% High yield, mild conditions
Reduction of DL-proline + Boc Protection DL-proline Borane-THF, Boc2O, K2CO3 0°C to reflux, 16 h 76% Multi-step, scalable
Hydroxyethylation via Stereoselective Reduction Keto intermediate Hydride donor (e.g., NaBH4) Controlled temp Variable Controls stereochemistry

Chemical Reactions Analysis

Types of Reactions

(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic or basic hydrolysis conditions

Major Products Formed

    Oxidation: Formation of a carbonyl group

    Reduction: Regeneration of the hydroxyethyl group

    Substitution: Formation of carboxylic acids or substituted derivatives

Scientific Research Applications

(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of chiral intermediates for pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the tert-butyl ester group provides steric hindrance, enhancing selectivity and potency .

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Stereochemical Specificity : The target compound’s (2S) configuration distinguishes it from analogs like the racemic tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate (), which lacks defined stereochemistry. This impacts enantioselectivity in drug synthesis .

Thiazolidine derivative () introduces sulfur, which may confer antioxidant or metal-binding properties . Boronate-imidazole analog () is tailored for cross-coupling reactions, expanding utility in medicinal chemistry .

Reactivity and Applications: The formyl group in enables nucleophilic additions, contrasting with the hydroxyethyl group’s role in hydrogen bonding or glycosylation . The Cbz-protected amino group in highlights its use in sequential deprotection strategies for peptide synthesis .

Biological Activity

The compound (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate , commonly referred to as tert-butyl (2S)-2-(1-hydroxyethyl)pyrrolidine-1-carboxylate , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 916145-68-1
  • IUPAC Name : tert-butyl (S)-2-((S)-1-hydroxyethyl)pyrrolidine-1-carboxylate
  • LogP : 1.28
  • Polar Surface Area : 50 Ų

Structural Characteristics

The compound features a pyrrolidine ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of the tert-butyl group and the hydroxyethyl substituent contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that this compound may exhibit various biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.
  • Fibrosis Inhibition : In vitro studies have shown that it may inhibit liver fibrosis by downregulating collagen production and other fibrogenic markers such as COL1A1 and α-SMA in activated hepatic stellate cells (LX-2 cells) .

In Vitro Studies

A series of in vitro assays have been conducted to assess the efficacy of this compound:

StudyConcentration (μmol/L)Inhibitory Effect (%)Notes
Study A5031.18Comparable to EGCG
Study B10066.72Significant reduction in COL1A1 expression
Study C20081.54Potent inhibition of fibrosis markers

These results indicate a dose-dependent response in inhibiting fibrosis-related parameters, suggesting a promising therapeutic application in liver diseases.

Case Study 1: Liver Fibrosis Model

In a controlled study involving LX-2 cells stimulated with TGFβ1, this compound was administered at varying concentrations. The results demonstrated a significant decrease in collagen production and mRNA levels of fibrotic markers, indicating its potential as an antifibrotic agent .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study evaluated the selectivity index (SI) of the compound against LX-2 cells. The compound exhibited a high SI value, indicating low cytotoxicity while maintaining effective inhibition of COL1A1 promoter activity. This profile suggests its safety for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.